molecular formula C9H10N2S B13968892 2-Ethylthioimidazo[1,2-a]Pyridine

2-Ethylthioimidazo[1,2-a]Pyridine

Cat. No.: B13968892
M. Wt: 178.26 g/mol
InChI Key: MTWQAJTXMSPIIN-UHFFFAOYSA-N
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Description

2-Ethylthioimidazo[1,2-a]Pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods: Industrial production of 2-Ethylthioimidazo[1,2-a]Pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, are often employed to minimize the ecological impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthioimidazo[1,2-a]Pyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[1,2-a]pyridines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Ethylthioimidazo[1,2-a]Pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Ethylthioimidazo[1,2-a]Pyridine is unique due to the presence of the ethylthio group, which enhances its chemical reactivity and biological activity. This modification allows for the development of novel compounds with improved pharmacological properties .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-ethylsulfanylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10N2S/c1-2-12-9-7-11-6-4-3-5-8(11)10-9/h3-7H,2H2,1H3

InChI Key

MTWQAJTXMSPIIN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN2C=CC=CC2=N1

Origin of Product

United States

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